molecular formula C14H19N3O3 B1399210 3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid CAS No. 1316218-21-9

3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid

Cat. No. B1399210
M. Wt: 277.32 g/mol
InChI Key: LNYAUMQJMNPXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions on the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring and its substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents and their positions on the pyrrolidine ring. Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM .

Scientific Research Applications

References :

  • P. Coleman et al., 2004 in Journal of Medicinal Chemistry

Abstract :Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids undergo reactions to afford various compounds, depending on the reactant structure. The study demonstrates the versatility of these pyrimidine derivatives in synthesizing a range of chemical compounds, showcasing their utility in chemical synthesis and potential applications in drug design and development.

References :

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Pyrrolidine derivatives are a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

3-[6-(1-acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-15-11(5-6-14(19)20)8-12(16-9)13-4-3-7-17(13)10(2)18/h8,13H,3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYAUMQJMNPXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 4
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid

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